molecular formula C9H10NO6P B12693655 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide CAS No. 2365-54-0

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide

Katalognummer: B12693655
CAS-Nummer: 2365-54-0
Molekulargewicht: 259.15 g/mol
InChI-Schlüssel: UKSOBVMJOUMHAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide is a chemical compound with the molecular formula C₉H₁₀NO₆P It is known for its unique structure, which includes a dioxaphosphorinane ring and a nitrophenoxy group

Vorbereitungsmethoden

The synthesis of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide typically involves the reaction of a suitable phosphorane precursor with a nitrophenol derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitrophenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and nitrophenoxy group can participate in various chemical reactions, influencing biochemical pathways and molecular interactions. The exact pathways depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide can be compared with other similar compounds such as:

    1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring but differ in their substituents.

    Nitrophenoxy compounds: Compounds with the nitrophenoxy group but different core structures

Eigenschaften

CAS-Nummer

2365-54-0

Molekularformel

C9H10NO6P

Molekulargewicht

259.15 g/mol

IUPAC-Name

2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C9H10NO6P/c11-10(12)8-2-4-9(5-3-8)16-17(13)14-6-1-7-15-17/h2-5H,1,6-7H2

InChI-Schlüssel

UKSOBVMJOUMHAV-UHFFFAOYSA-N

Kanonische SMILES

C1COP(=O)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.